Cas no 859239-26-2 ((3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine)

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-methanamine, 5-(3-pyridinyl)-
- (3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
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- インチ: 1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13)
- InChIKey: OTHCSWRZZBYQIQ-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=CN=C2)=CC(CN)=N1
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293530-2.5g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 2.5g |
$1848.0 | 2023-07-10 | ||
Enamine | EN300-1293530-10.0g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 10.0g |
$4052.0 | 2023-07-10 | ||
Life Chemicals | F2198-0506-5g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 5g |
$2145.0 | 2023-09-06 | |
Enamine | EN300-1293530-0.1g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 0.1g |
$829.0 | 2023-07-10 | ||
TRC | P221146-500mg |
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 500mg |
$ 590.00 | 2022-06-03 | ||
TRC | P221146-1g |
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 1g |
$ 910.00 | 2022-06-03 | ||
Life Chemicals | F2198-0506-1g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 1g |
$715.0 | 2023-09-06 | |
Life Chemicals | F2198-0506-2.5g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 2.5g |
$1430.0 | 2023-09-06 | |
Life Chemicals | F2198-0506-10g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 10g |
$3003.0 | 2023-09-06 | |
Enamine | EN300-1221928-10000mg |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 10000mg |
$4052.0 | 2023-09-30 |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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8. Book reviews
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamineに関する追加情報
Introduction to (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 859239-26-2)
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 859239-26-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The molecule consists of a pyrazole ring substituted with a pyridine group and a primary amine, making it a valuable scaffold for drug discovery and development.
The pyrazole ring is a well-known pharmacophore that is widely used in the design of drugs due to its ability to modulate various biological targets. The presence of the pyridine group further enhances the compound's pharmacological properties by introducing additional functionalities such as hydrogen bonding and π-π interactions. The primary amine moiety provides a reactive site for further chemical modifications, allowing researchers to tailor the compound's properties for specific therapeutic applications.
Recent studies have highlighted the potential of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine could be a promising lead compound for the development of new anti-inflammatory drugs.
In another study, researchers investigated the neuroprotective effects of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine in models of neurodegenerative diseases. The results showed that this compound effectively reduced oxidative stress and neuronal cell death, indicating its potential as a neuroprotective agent. These findings are particularly significant given the growing need for effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The structural versatility of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine also makes it an attractive candidate for drug conjugation strategies. By attaching this compound to other bioactive molecules or targeting ligands, researchers can enhance its therapeutic efficacy and specificity. For example, conjugating (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine with monoclonal antibodies can potentially improve drug delivery to specific tissues or cells, thereby reducing systemic side effects.
Furthermore, computational studies have provided insights into the molecular interactions and binding modes of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine with various biological targets. Molecular docking simulations have shown that this compound can form stable complexes with key enzymes and receptors involved in inflammatory and neurodegenerative processes. These computational models not only help in understanding the mechanism of action but also guide the rational design of more potent derivatives.
In conclusion, (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 859239-26-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive scaffold for further exploration and development. Ongoing research continues to uncover new avenues for its use in treating various diseases, highlighting its significance in modern drug discovery efforts.
859239-26-2 ((3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) 関連製品
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